molecular formula C9H11NO2 B6204243 4-[(oxetan-3-yl)amino]phenol CAS No. 1512044-16-4

4-[(oxetan-3-yl)amino]phenol

Cat. No.: B6204243
CAS No.: 1512044-16-4
M. Wt: 165.2
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Description

4-[(Oxetan-3-yl)amino]phenol (CAS: 1512044-16-4) is a phenolic compound featuring an oxetane ring linked via an amino group to a para-substituted phenol. With a molecular weight of 165.2 g/mol and a purity of ≥95%, it is primarily utilized in laboratory settings for synthetic and pharmaceutical research . Its structure combines the hydrogen-bonding capacity of the phenolic hydroxyl group with the strained oxetane ring, which may influence solubility and reactivity .

Properties

CAS No.

1512044-16-4

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the amino group and subsequent connection to the phenol group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(oxetan-3-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[(oxetan-3-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(oxetan-3-yl)amino]phenol involves its interaction with specific molecular targets. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with biological molecules. This can lead to the modulation of enzyme activities or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following compounds share core structural motifs with 4-[(oxetan-3-yl)amino]phenol but differ in substituents on the aromatic ring or oxetane moiety:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Spectral Data Highlights (NMR δ ppm)
This compound C₉H₁₁NO₂ 165.2 -NH-oxetane, -OH (para) - Not reported in evidence
4-[3-(4-Hydroxyphenyl)oxetan-3-yl]phenol (22) C₁₅H₁₄O₃ 242.3 Two para-hydroxyphenyl groups on oxetane - Aromatic protons: 6.82–7.41 (m)
4-(3-(4-((2,4-Difluorophenyl)amino)phenyl)oxetan-3-yl)phenol (20b) C₂₁H₁₇F₂NO₂ 353.1 -NH-(2,4-difluorophenyl), -OH (para) 66 ESI-MS: 352.0 [M−H]⁻; ¹H-NMR: 5.13 (s, 4H, oxetane)
4-(3-(4-((4-Methoxyphenyl)amino)phenyl)oxetan-3-yl)phenol (20d) C₂₂H₂₁NO₃ 347.1 -NH-(4-methoxyphenyl), -OH (para) 54 ¹H-NMR: 3.75 (s, 3H, -OCH₃)
Key Observations:
  • Electronic Effects: Substituents like fluorine (20b) and methoxy (20d) alter electron density, impacting reactivity. The electron-withdrawing -F groups in 20b may reduce phenolic -OH acidity compared to the methoxy donor in 20d .

Physicochemical Properties

  • Molecular Weight : The target compound (165.2 g/mol) is smaller than analogs like 20b (353.1 g/mol) and 22 (242.3 g/mol), suggesting better bioavailability .
  • Solubility: Polar substituents (e.g., -OH in 22, -OCH₃ in 20d) enhance water solubility, whereas hydrophobic groups (e.g., difluorophenyl in 20b) reduce it. The target compound’s amino group may improve solubility in polar solvents .

Spectral Characterization

  • ¹H-NMR : The oxetane protons in all compounds resonate near 5.1–5.2 ppm. Aromatic protons vary based on substitution:
    • 20d shows a singlet at 3.75 ppm for -OCH₃ .
    • 20b exhibits complex splitting (7.10–7.41 ppm) due to fluorine coupling .
  • MS Data : ESI-MS confirms molecular ions (e.g., [M−H]⁻ at 352.0 for 20b) .

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